

Physicochemical Properties of H-Phe(2-Me)-OH: A Technical Guide

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Compound of Interest

Compound Name: **H-Phe(2-Me)-OH**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **H-Phe(2-Me)-OH**, also known as 2-methyl-L-phenylalanine. This non-natural amino acid is of growing interest in peptide synthesis and drug development due to its unique structural features that can impart desirable pharmacokinetic and pharmacodynamic properties to parent molecules. This document summarizes key physicochemical data, outlines relevant experimental protocols for their determination, and provides visualizations to illustrate experimental workflows and conceptual relationships.

Core Physicochemical Data

The following tables summarize the available quantitative data for **H-Phe(2-Me)-OH** and its parent compound, L-phenylalanine, for comparative purposes.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₂	--INVALID-LINK--
Molecular Weight	179.22 g/mol	--INVALID-LINK--
CAS Number	80126-53-0	--INVALID-LINK--
Appearance	White to off-white powder	--INVALID-LINK--
Solubility	5 mg/mL in water (with ultrasonic assistance)	--INVALID-LINK--
Melting Point	244-246 °C (for the monohydrate)	--INVALID-LINK--

Comparative Data: L-Phenylalanine

pKa ₁ (α-carboxyl)	~1.83 - 2.20	--INVALID-LINK--, --INVALID-LINK--
pKa ₂ (α-amino)	~9.13 - 9.31	--INVALID-LINK--, --INVALID-LINK--
logP (experimental)	-1.38	--INVALID-LINK--

Note: Specific experimental pKa and logP values for **H-Phe(2-Me)-OH** are not readily available in the reviewed literature. The provided values for L-phenylalanine serve as a baseline for understanding the potential properties of its methylated derivative. The introduction of a methyl group on the phenyl ring is expected to slightly increase lipophilicity (higher logP) and may have a minor effect on the pKa values of the α-carboxyl and α-amino groups.

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods applicable to amino acid derivatives like **H-Phe(2-Me)-OH**.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Melting Point Method

- Sample Preparation: A small amount of the finely powdered, dry **H-Phe(2-Me)-OH** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
- Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded. This range is reported as the melting point.
- Calibration: The thermometer of the apparatus should be calibrated using standards with known melting points.

pKa Determination

The acid dissociation constants (pKa values) are crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets.

Methodology: Potentiometric Titration

- Solution Preparation: A precise weight of **H-Phe(2-Me)-OH** is dissolved in a known volume of deionized water or a suitable co-solvent to create a solution of known concentration.
- Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to protonate all ionizable groups fully. Subsequently, it is back-titrated with a standardized

strong base (e.g., NaOH). The pH is recorded after each addition of the titrant.

- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For an amino acid, two distinct equivalence points will be observed, corresponding to the carboxyl and amino groups.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Methodology: Shake-Flask Method (n-Octanol/Water)

- System Preparation: n-Octanol and a buffered aqueous solution (typically at a pH where the compound is predominantly in its neutral form, if possible) are mutually saturated by shaking them together and allowing the phases to separate.
- Partitioning: A known amount of **H-Phe(2-Me)-OH** is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases until equilibrium is reached.
- Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
- Concentration Analysis: The concentration of **H-Phe(2-Me)-OH** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

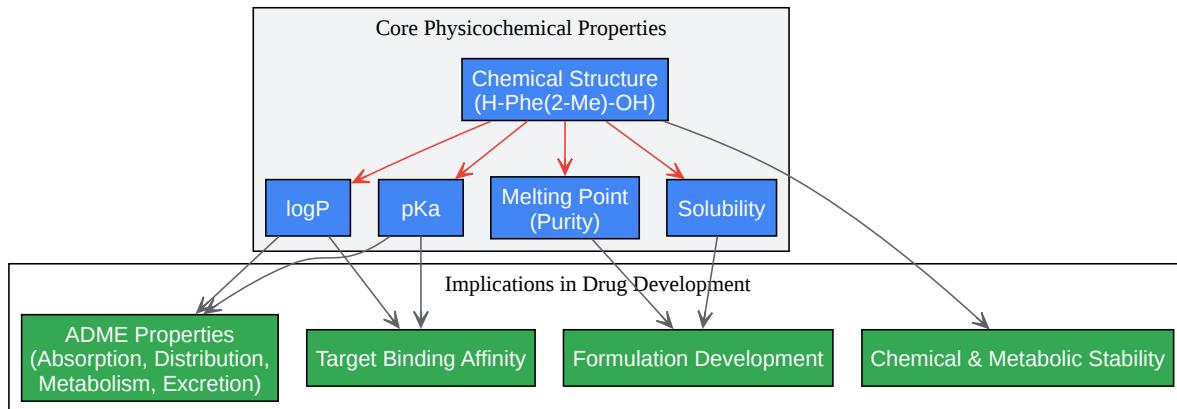
Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the physicochemical characterization of **H-Phe(2-Me)-OH**.



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Workflow for Melting Point Determination



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Interrelation of Physicochemical Properties in Drug Development

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